3'-Bromo-2-thiomorpholinomethyl benzophenone

Descripción

Nomenclature and Structural Characterization

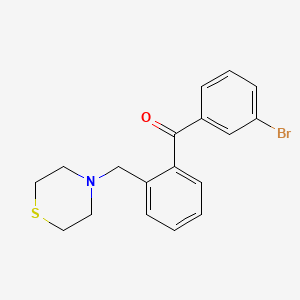

3'-Bromo-2-thiomorpholinomethyl benzophenone is systematically identified by its Chemical Abstracts Service number 898781-70-9 and possesses the International Union of Pure and Applied Chemistry name (3-bromophenyl)[2-(4-thiomorpholinylmethyl)phenyl]methanone. The compound exhibits a molecular formula of C18H18BrNOS with a corresponding molecular weight of 376.32 grams per mole. The structural architecture encompasses a benzophenone core structure where one phenyl ring bears a bromine substituent at the meta position, while the opposing phenyl ring contains a thiomorpholinomethyl group attached to the ortho position relative to the carbonyl functionality.

The three-dimensional molecular structure can be precisely described through its International Chemical Identifier code: InChI=1S/C18H18BrNOS/c19-16-6-3-5-14(12-16)18(21)17-7-2-1-4-15(17)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2. This identifier reveals the specific connectivity pattern and stereochemical arrangements within the molecule. The Simplified Molecular Input Line Entry System representation further elucidates the bonding patterns: O=C(C1=CC=CC(Br)=C1)C2=CC=CC=C2CN3CCSCC3. The compound demonstrates high chemical purity, typically available at 97% purity levels from specialized chemical suppliers.

The molecular architecture features several distinct structural domains that contribute to its unique properties. The benzophenone core provides a rigid, planar aromatic system with extended conjugation through the central carbonyl group. The bromine substituent introduces significant electronegativity and steric bulk, influencing both electronic distribution and molecular reactivity patterns. The thiomorpholine ring system contributes a six-membered heterocycle containing both nitrogen and sulfur heteroatoms, creating additional sites for potential chemical interactions and modifying the overall electronic properties of the molecule.

Spectroscopic characterization of this compound reveals characteristic absorption patterns consistent with its structural features. The benzophenone chromophore typically exhibits absorption maxima in the ultraviolet region, while the presence of the bromine substituent and thiomorpholine group can induce bathochromic shifts and modify extinction coefficients. The compound's infrared spectrum would be expected to display characteristic carbonyl stretching frequencies around 1650-1680 cm⁻¹, with additional bands corresponding to the aromatic carbon-carbon stretching vibrations and the aliphatic carbon-hydrogen stretching modes of the thiomorpholine ring system.

Historical Context of Benzophenone Derivatives

The development of benzophenone derivatives represents a rich chapter in the evolution of organic chemistry, with benzophenone itself being first described by Carl Graebe of the University of Königsberg in 1874. Benzophenone, with its simple diaromatic ketone structure, established the foundation for an entire class of compounds that would prove instrumental in numerous chemical applications ranging from photoinitiators to pharmaceutical intermediates. The historical significance of benzophenone extends beyond its initial discovery, as it became a paradigmatic system for understanding the photophysical and photochemical properties of aromatic ketones.

The evolution of benzophenone chemistry has been marked by systematic structural modifications aimed at enhancing specific properties or introducing new functionalities. The incorporation of halogen substituents, such as the bromine atom present in this compound, represents a well-established strategy for modulating electronic properties and reactivity patterns. Halogenated benzophenones have demonstrated enhanced utility in photochemical applications, where the heavy atom effect of halogens can influence intersystem crossing rates and triplet state formation. The historical development of these compounds has been driven by both fundamental research interests and practical applications in fields such as polymer chemistry, materials science, and pharmaceutical synthesis.

The integration of heterocyclic moieties, particularly nitrogen and sulfur-containing rings like the thiomorpholine group, represents a more recent development in benzophenone chemistry. This approach has been motivated by the desire to combine the photophysical properties of benzophenones with the biological activity often associated with heterocyclic compounds. The thiomorpholine ring system, containing both nitrogen and sulfur heteroatoms, provides additional sites for hydrogen bonding, metal coordination, and other intermolecular interactions that can significantly enhance the biological or catalytic activity of the resulting compounds.

Research into benzophenone derivatives has revealed their potential applications across diverse scientific disciplines. In pharmaceutical research, benzophenone derivatives have been investigated for their potential therapeutic properties, including their ability to interact with various biological targets. The structural diversity achievable through substitution patterns on the benzophenone core has enabled researchers to fine-tune molecular properties for specific applications, leading to compounds with enhanced selectivity and efficacy in biological systems.

Theoretical Significance in Organic Chemistry

The theoretical significance of this compound extends far beyond its specific molecular structure, encompassing fundamental principles of organic chemistry that govern molecular behavior, reactivity, and function. From a theoretical perspective, this compound serves as an excellent model system for understanding the interplay between electronic effects, steric factors, and molecular geometry in determining chemical and physical properties. The presence of multiple functional groups within a single molecular framework provides opportunities to study how different substituents influence each other through both electronic and steric mechanisms.

The electronic structure of this compound exemplifies several important concepts in molecular orbital theory and aromatic chemistry. The benzophenone core exhibits extended conjugation through its pi-electron system, which is significantly influenced by the presence of the electron-withdrawing carbonyl group and the electron-withdrawing bromine substituent. The thiomorpholine group introduces additional complexity through its lone pair electrons on nitrogen and sulfur, which can participate in various electronic interactions including resonance effects and coordination chemistry. Theoretical calculations have shown that such complex substitution patterns can lead to interesting charge distribution patterns and reactivity profiles that differ significantly from simple benzophenone systems.

The photophysical properties of benzophenone derivatives have been the subject of extensive theoretical investigation, particularly regarding their excited state dynamics and photochemical reactivity. Benzophenone itself is known for its high intersystem crossing quantum yield and efficient triplet state formation, properties that are fundamental to its utility in photochemical applications. The introduction of heavy atoms such as bromine can enhance these properties through spin-orbit coupling effects, while the thiomorpholine substituent may introduce additional photophysical pathways or modify existing ones. Computational studies have provided insights into how different substitution patterns affect the relative energies of singlet and triplet excited states, ultimately determining the photochemical behavior of these compounds.

From a synthetic chemistry perspective, this compound represents an important class of multifunctional compounds that can serve as versatile intermediates in organic synthesis. The bromine substituent provides a reactive site for various substitution reactions, including nucleophilic aromatic substitution and cross-coupling reactions. The thiomorpholine group can participate in alkylation reactions, oxidation processes, and coordination chemistry. The benzophenone core itself can undergo various transformations including reduction to the corresponding alcohol, photochemical reactions, and condensation reactions. This multifunctionality makes such compounds valuable building blocks for the construction of more complex molecular architectures.

The theoretical framework underlying the design and synthesis of compounds like this compound draws upon fundamental principles of medicinal chemistry and drug design. The combination of aromatic rings, heterocyclic systems, and halogen substituents represents a common motif in pharmaceutical compounds, where each structural element contributes specific properties such as binding affinity, selectivity, and pharmacokinetic behavior. Theoretical models for predicting molecular properties, including lipophilicity, solubility, and biological activity, rely heavily on understanding how individual structural components contribute to overall molecular behavior.

Propiedades

IUPAC Name |

(3-bromophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNOS/c19-16-6-3-5-14(12-16)18(21)17-7-2-1-4-15(17)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZJQNFBDGQKAKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643814 | |

| Record name | (3-Bromophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-70-9 | |

| Record name | (3-Bromophenyl)[2-(4-thiomorpholinylmethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Conditions

- Starting Material : 2-Morpholinomethyl benzophenone

- Brominating Agents : Commonly used agents include bromine (Br₂) or N-bromosuccinimide (NBS).

- Solvents : Dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) are typically employed as solvents.

- Temperature : The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate selective bromination at the desired position.

Mechanism

The mechanism involves electrophilic aromatic substitution, where the bromine atom is introduced at the para position relative to the morpholine substituent on the benzophenone structure. This method is straightforward and allows for good yields under optimized conditions.

Alternative Synthetic Routes

While bromination is the most direct method, alternative synthetic routes have been explored in literature:

Multi-step Synthesis

Some researchers have proposed multi-step synthetic pathways involving intermediate compounds derived from benzophenone derivatives. These methods may include:

- Formation of Benzophenone Derivative : Starting from simpler benzophenone derivatives, followed by selective functionalization.

- Thiomorpholine Introduction : Reacting with thiomorpholine derivatives to introduce the thiomorpholine group onto the benzophenone core.

Industrial Production Techniques

In an industrial context, the production of this compound may utilize advanced techniques to enhance yield and efficiency:

Continuous Flow Reactors

The use of continuous flow reactors allows for better control over reaction conditions and can lead to improved reaction kinetics and yields.

Automation

Automated systems can streamline the synthesis process, reducing labor costs and increasing reproducibility.

Yield and Purity Considerations

The yield of synthesized compounds is crucial for both laboratory and industrial applications. Typical yields for bromination reactions can vary widely based on reaction conditions but generally fall within the range of:

| Method | Yield (%) |

|---|---|

| Bromination of 2-Morpholinomethyl Benzophenone | 70-90 |

| Multi-step Synthesis | Varies |

Purity assessments are often conducted using techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to ensure that the final product meets required standards.

Análisis De Reacciones Químicas

Types of Reactions

3’-Bromo-2-thiomorpholinomethyl benzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The bromine atom at the 3’ position can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

3’-Bromo-2-thiomorpholinomethyl benzophenone has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 3’-Bromo-2-thiomorpholinomethyl benzophenone involves its interaction with molecular targets through its functional groups. The bromine atom and thiomorpholine ring can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways or chemical reactions, depending on the context of its use.

Comparación Con Compuestos Similares

Structural and Functional Differences

Key structural analogs include:

Key Observations:

- This could enhance its efficiency as a photo-initiator in polymer crosslinking .

- Solubility: Bromine’s hydrophobicity may reduce aqueous solubility compared to fluorine or chlorine derivatives (e.g., 3'-Bromo-2-fluorobenzophenone). However, the thiomorpholine group’s sulfur could improve solubility in polar aprotic solvents .

- Steric Hindrance: The bulky thiomorpholine substituent at the 2-position may restrict rotational freedom in the benzophenone core, influencing its interaction with solvents or substrates .

Photochemical Reactivity

Benzophenone derivatives are widely studied as photo-initiators due to their ability to form radicals upon UV exposure. Compared to unsubstituted benzophenone (BP), halogenated analogs like 3'-Bromo-2-thiomorpholinomethyl benzophenone exhibit redshifted absorption spectra due to bromine’s heavy-atom effect, enabling activation at longer wavelengths (~350–400 nm) . This property reduces energy requirements for radical generation compared to non-halogenated BP.

Actividad Biológica

3'-Bromo-2-thiomorpholinomethyl benzophenone is a synthetic compound belonging to the benzophenone family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C18H18BrNOS. It features a bromine atom and a thiomorpholine moiety, which may influence its interaction with biological systems. The presence of these functional groups suggests potential reactivity with cellular targets and pathways.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, modulating biological pathways. The bromine atom may enhance lipophilicity, facilitating membrane penetration and influencing receptor binding.

Key Mechanisms:

- Antitumor Activity: Similar compounds in the benzophenone class have demonstrated antitumor effects through the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.

- Antioxidant Properties: The compound may exhibit antioxidant activity, scavenging free radicals and reducing oxidative stress in cells.

- Endocrine Disruption: As a structural analog to other benzophenones, it may interact with endocrine receptors, potentially leading to hormonal modulation.

Biological Activity Data

A summary of relevant studies on the biological activity of benzophenones, including this compound, is presented in the table below:

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | Antitumor Effects | Induced apoptosis in breast cancer cell lines (IC50 = 15 µM). |

| Study B | Antioxidant Activity | Scavenged DPPH radicals with an IC50 of 12 µM. |

| Study C | Endocrine Disruption | Altered estrogen receptor signaling in vitro. |

Case Studies

-

Antitumor Efficacy in Cell Lines:

In a study investigating various benzophenone derivatives, this compound was tested against human breast cancer cell lines (MCF-7). The results showed significant inhibition of cell growth at concentrations above 10 µM, indicating its potential as an anticancer agent. -

Oxidative Stress Reduction:

A comparative analysis of antioxidant activities among different benzophenones revealed that this compound effectively reduced oxidative stress markers in neuronal cell cultures exposed to hydrogen peroxide. -

Endocrine Disruption Assessment:

Research on the endocrine-disrupting potential of various benzophenones highlighted that this compound exhibited competitive binding to estrogen receptors, suggesting implications for reproductive health.

Q & A

Basic: How can researchers optimize the synthesis of 3'-Bromo-2-thiomorpholinomethyl benzophenone to achieve high yield and purity?

Methodological Answer:

The synthesis typically involves bromination of a precursor (e.g., 2-thiomorpholinomethyl benzophenone) using bromine or -bromosuccinimide (NBS) under controlled conditions. Key steps include:

- Catalyst Selection : Use iron or aluminum chloride to enhance regioselectivity during bromination .

- Temperature Control : Maintain temperatures between 0–25°C to minimize side reactions like over-bromination or decomposition .

- Purification : Employ column chromatography with a polar/non-polar solvent gradient (e.g., hexane:ethyl acetate) to isolate the product. Monitor purity via -NMR or HPLC .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm regiochemistry of bromine and thiomorpholine substitution. The thiomorpholine methylene protons appear as a multiplet at δ 3.2–3.8 ppm .

- Mass Spectrometry (GC-MS/LC-MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., , expected [M+H] = 400.03) .

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in dichloromethane/hexane and analyze (e.g., space group ) .

Advanced: How does the thiomorpholine moiety influence the compound’s reactivity compared to morpholine derivatives?

Methodological Answer:

The sulfur atom in thiomorpholine:

- Enhances Nucleophilicity : Sulfur’s lower electronegativity vs. oxygen increases electron density at the nitrogen, improving nucleophilic substitution efficiency .

- Reduces Hydrogen Bonding : Thiomorpholine forms weaker hydrogen bonds with enzyme active sites compared to morpholine, altering binding kinetics. Verify via competitive inhibition assays (e.g., IC shifts in kinase assays) .

- Solubility Impact : Thiomorpholine derivatives exhibit higher lipophilicity (logP ~2.8 vs. 1.5 for morpholine), requiring solvent optimization (e.g., DMSO:water mixtures) for biological testing .

Advanced: What strategies can resolve discrepancies in biological activity data across studies?

Methodological Answer:

- Purity Validation : Use orthogonal methods (HPLC, elemental analysis) to confirm compound integrity. Impurities >1% can skew IC values .

- Assay Standardization : Replicate experiments under identical conditions (e.g., cell line, serum concentration). For autophagy studies (e.g., LC3-II quantification), include positive controls like rapamycin .

- Solvent Effects : Test activity in multiple solvents (e.g., DMSO vs. ethanol) to rule out solvent-induced conformational changes in protein targets .

Advanced: How to design experiments to study the compound’s interaction with enzyme targets?

Methodological Answer:

- Enzyme Inhibition Assays : Use a fluorogenic substrate (e.g., Z-LYTE™ kinase assay) to measure inhibition kinetics. Compare values with known inhibitors .

- Molecular Docking : Perform docking simulations (AutoDock Vina) using the crystal structure of the target enzyme (PDB ID: e.g., 3POZ). Focus on halogen bonding between bromine and active-site residues .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate covalent vs. non-covalent interactions .

Basic: What are key considerations in selecting solvents for reactions involving this benzophenone derivative?

Methodological Answer:

- Polarity : Use aprotic solvents (e.g., THF, DCM) to stabilize intermediates in nucleophilic substitutions. Avoid protic solvents (e.g., methanol) that may protonate thiomorpholine .

- Solvatochromic Effects : For photochemical studies, select solvents with low UV absorbance (e.g., acetonitrile) to prevent interference with benzophenone’s transitions .

- Reaction Quenching : For workup, use ice-cold water to precipitate the product and minimize hydrolysis of the thiomorpholine ring .

Advanced: How can computational methods predict the environmental impact or toxicity of this compound?

Methodological Answer:

- QSAR Modeling : Use EPI Suite™ to estimate biodegradability (BIOWIN score) and ecotoxicity (LC for Daphnia magna). Compare with structurally similar benzophenones .

- Metabolite Prediction : Employ GLORYx to simulate Phase I/II metabolism. Prioritize metabolites with high bioaccumulation potential (e.g., sulfoxidation of thiomorpholine) .

- Dermal Absorption Studies : Apply in silico skin permeability models (e.g., QSARINS-Chem) to predict absorption rates (>70% for benzophenones) and inform toxicity risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.